Key experimental findings from early research on Herbimycin A are summarized in the table below, highlighting its effects across different biological models.
| Experimental Context | Biological Effect | Reported Concentration/Dose | Key Experimental Outcome |
|---|---|---|---|
| RSV-Infected Rat Kidney Cells [1] | Reversion of transformed morphology to normal; inhibition of pp60v-src kinase. | Not specified in excerpt. | First demonstration of its "reversion" activity, linking it to a specific oncoprotein. |
| Osteoclastic Bone Resorption [2] | Inhibition of bone resorption in vitro; reduction of hypercalcemia in vivo. | In vitro: 1-100 ng/mL; In vivo: 100 ng/mL. | Proposed pp60c-src inhibition as a useful pharmacologic strategy. |
| Ph1-Positive Leukemia Cells [3] | Preferential inhibition of cell growth; reduction of BCR-ABL tyrosine kinase activity. | Not specified in excerpt. | Demonstrated oncoprotein-targeted antitumor effect. |
| NF-κB Pathway in T-cells [4] [5] | Inhibition of NF-κB DNA binding and IL-2 gene expression. | Varies by assay (e.g., in nuclear extracts). | Identified covalent modification of p50 (Cys62) as a novel, kinase-independent mechanism. |
| Renal Epithelia [6] | Differential induction of protein chaperones (stress proteins). | Not specified in excerpt. | Induced stress proteins without apparent cellular injury, associated with cytoprotection. |
Based on early research, this compound's effects were primarily attributed to two key mechanisms: direct inhibition of oncogenic tyrosine kinases and direct modification of the NF-κB p50 subunit. The diagram below illustrates these pathways.
Early research revealed this compound acts through Hsp90 inhibition and direct NF-κB p50 subunit modification.
While the search results do not provide step-by-step laboratory manuals, they describe several key methodological approaches used to characterize this compound's activity.
Cell-Based Morphological Reversion Assay: Rous sarcoma virus (RSV)-infected rat kidney cells exhibiting a transformed morphology were treated with this compound. The reversion to a normal cell morphology was observed and correlated with the inhibition of the intracellular pp60v-src tyrosine kinase activity [1].
Analysis of Tyrosine Kinase Activity: Immunoprecipitation of oncoproteins like pp60v-src or BCR-ABL from treated cells was performed, followed by in vitro kinase assays using substrates like enolase. A reduction in phosphotyrosine levels indicated direct inhibition of kinase activity [1] [3].
NF-κB DNA Binding Assay (EMSA): Nuclear extracts from stimulated T-cells (e.g., with PMA) were incubated with this compound. Electrophoretic Mobility Shift Assays (EMSAs) using a labeled NF-κB consensus sequence showed that this compound directly inhibited NF-κB DNA binding. This effect was attenuated by pre-incubating this compound with a thiol reagent like 2-mercaptoethanol [4] [5].
In Vivo Efficacy Models: this compound was administered to mice with interleukin-1α-induced or tumor-induced hypercalcemia. The compound significantly lowered elevated blood calcium levels, demonstrating its in vivo efficacy against osteoclast-mediated bone resorption [2].
The early research on this compound was pivotal in several aspects. It was a cornerstone in the pioneering work of Professor Hamao Umezawa, helping to open the road for molecularly targeted cancer drugs [1]. Furthermore, its initial classification as a tyrosine kinase inhibitor and the subsequent discovery of its "off-target" effects on NF-κB provided a critical lesson for the scientific community, urging caution in the use of so-called "specific" inhibitors [4]. Ultimately, its role in identifying Hsp90 as a therapeutic target cemented its legacy as a foundational molecule in modern cancer drug discovery [7] [8].
Herbimycin A is produced by Streptomyces hygroscopicus strains. Its carbon skeleton is identical to that of the closely related ansamycin, geldanamycin, with structural differences arising from post-PKS tailoring modifications, specifically methoxy substitutions at C-11 and C-15 [1].
This compound binds to the N-terminal ATP/ADP binding site of Hsp90, disrupting its chaperone function [2]. This mechanism can be visualized in the following pathway:
This disruption of Hsp90 function leads to the ubiquitin-proteasome-dependent degradation of its client proteins [3], which include a range of oncogenic kinases and transcription factors such as v-Src, Bcr-Abl, and mutated p53 [4]. By preferentially inducing the degradation of these mutated or overexpressed proteins in tumor cells, this compound impairs multiple signal transduction pathways involved in cell proliferation, survival, and angiogenesis [2] [4].
This compound is primarily used as a pharmacological tool in molecular biology research. The table below outlines its applications and corresponding experimental contexts.
| Research Application / Effect | Experimental Model / Context | Key Findings / Protocol Outcome |
|---|---|---|
| Hsp90 Inhibition & Protein Degradation | In vitro studies on signal transduction pathways [3]. | Induces degradation of kinase client proteins (e.g., c-Src, c-Abl) via proteasome [3]. |
| Tyrosine Kinase Inhibition | N18 neuroblastoma cells transfected with N-syndecan [5]. | Inhibits N-syndecan-dependent neurite outgrowth; protocol used 1-10 µM this compound [5]. |
| Antitumor Activity Studies | Preclinical studies on cancer models [2]. | Impairs oncogenic pathways; research led to clinical trials of less toxic analogs (e.g., 17-AAG) [2]. |
| Anti-inflammatory Effects | LPS-stimulated macrophages; collagen-induced arthritis in mice [2]. | Reduces production of NO, PGE2, TNF-α, IL-1β, IL-6, and IL-10 [2]. |
Herbimycin A was first isolated in the late 1970s from the fermentation broth of a soil-dwelling bacterium, Streptomyces hygroscopicus strain No. AM-3672 [1]. The initial screening was based on its herbicidal activity [1] [2].
The table below summarizes the key characteristics of the producing organism and the initial discovery data:
| Characteristic | Description |
|---|---|
| Producing Organism | Streptomyces hygroscopicus (Strain AM-3672), a soil isolate [1]. |
| Date of Discovery | First reported in 1979 [1]. |
| Initial Observed Activity | Potent herbicidal activity against most mono- and dicotyledonous plants, especially Cyperus microiria STEUD. Oryza sativa (rice) showed strong resistance [1]. |
| Molecular Formula | C30H42N2O9 [1] |
This compound is assembled by a modular polyketide synthase (PKS), a large multi-enzyme complex that acts as a protein "assembly line" [2]. The biosynthetic pathway can be broken down into several key stages, as illustrated in the following workflow:
The core structure is built from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by seven two-carbon building blocks via the PKS [2]. The gene cluster responsible for herbimycin biosynthesis (hbm cluster) has been cloned and sequenced [2].
The structural differences between this compound and the closely related compound geldanamycin are introduced by post-PKS tailoring enzymes, specifically through methoxy substitutions at the C-11 and C-15 positions in herbimycin [2]. These modifications are believed to be responsible for the unique herbicidal properties of herbimycin, which geldanamycin does not possess [2].
The initial discovery of this compound was based on its herbicidal effects, but its profound biological activity stems from a different, more significant mechanism.
For researchers looking to replicate or understand key studies, here are summaries of critical methodologies from the literature.
This compound is produced by fermenting the Streptomyces hygroscopicus AM-3672 strain [2].
To study biosynthetic genes, specific genes within the cluster can be inactivated [2].
neo for neomycin resistance) into the target gene via homologous recombination.gdmM knockout mutant [2].The growth inhibitory effects of this compound on human colon tumor cell lines were studied as follows [7]:
This compound played a pivotal role in opening up the Hsp90 pathway as a new therapeutic concept in anticancer research [2]. Although its hepatotoxicity prevented clinical development, it served as a lead compound that spurred the creation of more tractable analogs [2]. Two such analogs, 17-Allylamino-17-demethoxygeldanamycin and 17-(2′-dimethylamino) ethylamino-17-demethoxygeldanamycin, have progressed to clinical trials [2].
The complex structure of this compound also makes it a challenging and attractive target for total synthesis, with several research groups reporting successful synthetic routes [8].
Herbimycin A is a complex macrocyclic compound belonging to the benzoquinone ansamycin family, produced by various Streptomyces hygroscopicus strains [1] [2].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | (15R)-17-demethoxy-15-methoxy-11-O-methyl-geldanamycin [3] |
| Molecular Formula | C₃₀H₄₂N₂O₉ [2] [3] |
| Molecular Weight | 574.67 g·mol⁻¹ [2] [3] |
| IUPAC Name | [(2R,3S,5S,6R,7S,8E,10R,11S,12E,14E)-... (complex structure) [2] |
| Purity | ≥95% (HPLC) [3] |
| Storage | Store at -20°C [3] |
| Solubility | Hygroscopic [2] |
The carbon skeleton of this compound, like other ansamycins, is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. This is followed by seven polyketide chain elongation steps utilizing one malonyl, four methylmalonyl, and two methoxymalonyl extender units [1]. The compound is produced by a modular polyketide synthase (PKS) system in Streptomyces species, with dedicated post-PKS enzymes introducing final structural modifications [1].
Gene disruption studies have helped elucidate the biosynthetic pathway, revealing that differences between this compound and the closely related Geldanamycin (such as methoxy substitutions at C-11 and C-15) are introduced during these post-PKS tailoring steps [1].
This compound's primary mechanism of action involves binding to Hsp90, a molecular chaperone critical for the stability and function of numerous proteins involved in cell cycle regulation, growth, survival, and oncogenesis [2].
Upon binding to Hsp90, this compound alters its chaperone function, leading to the proteasomal degradation of client proteins that depend on Hsp90 for their stability and proper conformation [2] [4]. This process is mediated by the 20S proteasome in a ubiquitin-dependent manner [4].
Figure 1: this compound induces ubiquitin-proteasome degradation of Hsp90 client proteins.
The degradation of Hsp90 client proteins results in the specific inhibition of several key oncogenic drivers:
Table 2: Documented Biological Activities of this compound
| Biological Activity | Observed Effect | Research Context |
|---|---|---|
| Antitumor Activity | Selective cytotoxicity against human tumor cell lines with primitive neural features [6] | In vitro cell culture models |
| In vivo Efficacy | Suppressed tumor formation & prolonged survival in mice bearing BCR/ABL-transfected cells [5] | Mouse model (DBA/2) |
| Antiangiogenic Activity | Reduced neovascularization [3] | Rat model of retinopathy of prematurity |
| Kinase Inhibition | Inhibits p60v-src and p210BCR-ABL activity [3] | Biochemical & cellular assays |
| Differentiation Induction | Induces differentiation in in vitro model systems [6] | Cell culture models |
This compound's biological effects are concentration-dependent and exhibit notable selectivity, affecting highly malignant human tumor cell lines while sparing fibroblasts, primary neuronal cultures, and several leukemia cell lines at comparable concentrations [6].
Objective: To evaluate the cytotoxic effects of this compound on tumor cell lines.
Materials:
Methodology:
Expected Results: Potent cytotoxicity (>99% cell loss) in sensitive tumor lines at concentrations that minimally affect control cells [6].
Objective: To determine the antitumor efficacy of this compound in a live animal model.
Materials:
Methodology:
Expected Results: this compound administration inhibits tumor formation and significantly prolongs survival time. Complete suppression of in vivo growth and remission may occur with lower tumor cell inoculums [5].
Figure 2: Experimental workflow for evaluating this compound activity in vitro and in vivo.
This compound is structurally related to other benzoquinone ansamycins, particularly Geldanamycin, differing mainly in its methoxy substitution pattern at C-11, C-15, and C-17 [1]. Recent discoveries include newer herbimycin analogs (Herbimycins D-F) isolated from Streptomyces species in unique environments such as thermal vents associated with coal fires [2].
The clinical development of Geldanamycin analogs (e.g., 17-Allylamino-17-demethoxygeldanamycin) demonstrates the potential for structural modification to improve pharmacological profiles, suggesting similar opportunities may exist for this compound derivatives [1].
This compound represents a compelling tool for anticancer research due to several key advantages:
While the severe hepatotoxicity of Geldanamycin limited its clinical development [1], the continued investigation of this compound's mechanisms provides valuable insights for developing Hsp90 inhibitors with improved therapeutic indices.
Herbimycin A's effect is multifaceted, impacting multiple kinases and cellular processes through its primary action on Hsp90.
The biological effects of this compound have been characterized across various experimental models. Key methodologies from the literature are summarized below.
| Experimental Context | Key Protocol Details |
|---|---|
| General Cell Culture Treatment | Cells are typically treated with this compound dissolved in DMSO. Common working concentrations range from 125 ng/mL to 2 µM, with treatment duration from several hours to a few days [1] [6]. |
| Kinase Activity Assay | Kinase activity is measured in immune-complex kinase assays using specific substrates (e.g., enolase for pp60c-src). Inhibition is shown by reduced tyrosine phosphorylation of the substrate and reduced autophosphorylation of the kinase [7] [1]. |
| Analysis of B Cell Signaling | Treatment of murine splenic B lymphocytes with 0.1 µM this compound for 12 hours inhibited B-cell antigen receptor (anti-mu)-induced proliferation and differentiation, but not LPS-induced activation [7]. |
| Differentiation of Leukemic Cells | K562 human leukemic cells were treated with this compound derivatives. The parent compound effectively inhibited cell growth, while the derivative 19-allylaminothis compound was most effective at inducing erythroid differentiation [3]. |
| Steroidogenesis in Granulosa Cells | Human granulosa cells were treated with this compound (0-2 µM) in the presence of FSH or cAMP. The inhibitor dose-dependently reduced progesterone and estradiol secretion, indicating a role for Src-family kinases in steroid hormone production [6]. |
The following diagram illustrates the core mechanism of how this compound leads to the degradation of oncogenic tyrosine kinases.
This compound inhibits Hsp90, leading to client kinase degradation.
This compound serves as a foundational tool for understanding the role of Hsp90 in oncogenic signaling. Its primary mechanism is the indirect inhibition of multiple tyrosine kinases by disrupting their stability, which has demonstrated potent anti-proliferative and differentiation-inducing effects in various cancer models.
Herbimycin A belongs to the benzoquinone ansamycin family. Its core structure is built from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by a series of two-carbon building blocks via a modular PKS "assembly line" [1] [2].
The table below outlines the key stages and components involved in the biosynthesis of this compound.
| Biosynthetic Stage | Description | Key Components / Outcomes |
|---|---|---|
| Starter Unit Formation [1] | Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) | Dedicated sub-cluster of AHBA genes; essential for ansamycin scaffold |
| Polyketide Chain Assembly [1] [2] | Modular PKS adds extender units in seven elongation cycles | Extender Units: 1x Malonyl-CoA, 4x Methylmalonyl-CoA, 2x Methoxymalonyl-CoA [1] |
| Post-PKS Tailoring [1] | Enzymatic modifications after the polyketide chain is released | Oxidation, O-methylation, carbamoylation, and dehydrogenation steps to form the mature molecule |
Genetic studies comparing the pathways for the closely related compounds geldanamycin and this compound show that while their PKS-derived skeletons are identical, differences in their final structures (like methoxy substitutions in herbimycin) are introduced by these post-PKS tailoring enzymes [1].
To produce this compound in a laboratory setting from a Streptomyces strain, you can follow this general workflow based on published fermentation methods [1] [3].
Figure 1: Experimental workflow for the fermentation and extraction of this compound from Streptomyces cultures.
Extraction and Analysis [3]
The primary mechanism of action of this compound is the inhibition of Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins" involved in signal transduction and cell cycle regulation [5].
| Property | Description |
|---|---|
| CAS Number [5] [4] | 70563-58-5 |
| Molecular Formula [5] [4] | C₃₀H₄₂N₂O₉ |
| Molecular Weight [5] [4] | 574.66 - 574.67 g/mol |
| Primary Target [5] | Heat Shock Protein 90 (Hsp90) |
| Key Effects [5] [4] | Induces degradation of Hsp90 client proteins (kinases, steroid receptors); has anti-angiogenic and anti-tumor activity. |
| Research Applications | Tool for studying Hsp90 function, protein turnover, cell proliferation, and angiogenesis. |
By inhibiting Hsp90's ATPase activity, this compound causes the ubiquitin-proteasome-dependent degradation of these client proteins, making it a valuable tool for studying cancer pathways and other cellular processes [5].
The following table consolidates key findings from pivotal early studies investigating Herbimycin A's antitumor effects.
| Experimental Model | Key Findings | Proposed Primary Mechanism | Citation |
|---|
| BCR/ABL-Transfected Murine Cells (FDC-P2) in DBA/2 Mice | - Tumorigenic Model: Injection of transformed cells caused lethal organ infiltration.
Subsequent research revealed that this compound has a multi-target mechanism of action, which urged caution in interpreting its effects solely as a tyrosine kinase inhibitor.
| Additional Target | Experimental Context | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | NF-κB p50 Subunit | EL4.NOB-1 and Jurkat T lymphoma cells. | Blocked NF-κB activation and DNA binding by covalently modifying Cysteine 62 on the p50 subunit, inhibiting IL-2 gene expression. [3] [4] | | Hsp90 Chaperone | Broad anticancer activity profiling. | Binds to Hsp90's N-terminal domain, disrupting its chaperone function and leading to the degradation of multiple client proteins critical for cancer cell survival. [5] [6] |
The foundational in vivo antitumor study [1] utilized a well-defined protocol that can be summarized in the following workflow.
Experimental workflow for the in vivo assessment of this compound.
Early studies focused on this compound's ability to inhibit the BCR-ABL tyrosine kinase, a key oncoprotein. The diagram below illustrates this primary mechanism.
Proposed early mechanism of this compound via BCR-ABL inhibition.
For a researcher today, the key takeaways from these early studies are:
This compound is a benzoquinone ansamycin antibiotic that functions as a potent and relatively specific inhibitor of protein tyrosine kinases (PTKs). This compound has emerged as a valuable pharmacological tool for investigating signal transduction pathways in various cell types, particularly in immune cells and cancer models. This compound originates from Streptomyces hygroscopicus and exerts its effects through a unique mechanism involving the specific covalent modification of sulfhydryl groups in the catalytic domains of src-family tyrosine kinases, leading to their inactivation and subsequent degradation.
The specificity of this compound sets it apart from other tyrosine kinase inhibitors such as genistein. Research has demonstrated that this compound specifically inhibits signal transduction by the T cell antigen receptor while not interfering with activation pathways mediated by G-protein coupled receptors. This selective inhibition makes it particularly valuable for dissecting complex signaling networks where multiple activation pathways converge. Studies have shown that this compound markedly inhibits both resting and induced levels of phosphotyrosine-containing proteins, including key signaling molecules like the γ1 isozyme of phospholipase C (PLC-γ1) and the ζ chain of the TCR, thereby preventing activation of PLC by anti-TCR monoclonal antibodies while leaving G-protein mediated PLC activation intact. [1]
Protocol Objective: To evaluate the effect of this compound on B-cell receptor-mediated cell cycle progression and differentiation in splenic B lymphocytes. [2]
Protocol Objective: To specifically inhibit T-cell receptor-mediated signal transduction while preserving G-protein coupled receptor signaling pathways. [1]
Protocol Objective: To investigate the effect of this compound on phorbol ester-induced morphologic changes, adhesion, and differentiation in the MEG-01 leukemia cell line. [3]
Table 1: Summary of this compound Effects in Different Experimental Systems
| Cell Type | Stimulus | This compound Concentration | Inhibited Processes | Unaffected Processes |
|---|---|---|---|---|
| Splenic B lymphocytes | Anti-μ antibodies | 1 μM | Cell cycle progression (G0 to G1), Differentiation, Antibody production | LPS-induced proliferation, LPS-induced antibody formation |
| Jurkat T cells | Anti-TCR mAb | 1-2 μM | PLC activation, Tyrosine phosphorylation (PLC-γ1, TCR ζ-chain) | HM1-mediated PLC activation, General protein synthesis |
| MEG-01 leukemia cells | TPA (100 nM) | 0.5-1 μM | Morphologic changes, Cell adhesion, Megakaryocytic differentiation, c-fos/c-jun induction | PKC translocation, PKC downregulation |
Table 2: Comparison of this compound with Other Protein Tyrosine Kinase Inhibitors
| Parameter | This compound | Genistein |
|---|---|---|
| Mechanism of Action | Binds covalently to SH groups of src-family PTKs, leading to degradation | Competitive inhibitor of ATP binding |
| Specificity | Highly specific for receptor-mediated PTK activation | Broad inhibition affecting multiple kinase types |
| Effect on TCR Signaling | Complete inhibition of PLC activation | Partial inhibition only |
| Effect on G-protein Signaling | No effect on HM1-mediated PLC activation | Significant inhibition |
| Cytotoxicity | Non-cytotoxic at effective concentrations | Markedly cytotoxic, inhibits protein synthesis |
| Impact on Protein Synthesis | No significant effect | Strong inhibition |
Table 3: Temporal Parameters for this compound Treatment in Different Assays
| Assay Type | Pretreatment Time | Effective Concentration Range | Critical Timing Considerations |
|---|---|---|---|
| B-cell receptor signaling | 16-20 hours | 0.5-2 μM | Must precede stimulation; effects irreversible |
| T-cell receptor signaling | 16-20 hours | 1-2 μM | Longer incubation enhances inhibition |
| Megakaryocytic differentiation | 16 hours | 0.5-1 μM | Simultaneous addition with TPA reduces efficacy |
| Tyrosine phosphorylation analysis | 16-20 hours | 1-2 μM | Optimal when >90% inhibition of phosphorylation achieved |
Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Points. This diagram illustrates how this compound specifically inhibits protein tyrosine kinases (PTKs) in the B-cell receptor signaling cascade, thereby preventing downstream events including phospholipase C-γ (PLC-γ) phosphorylation, calcium mobilization, and ultimately cell cycle progression and differentiation. Importantly, the LPS-mediated pathway remains unaffected by this compound treatment, demonstrating the specificity of this inhibitor for receptor-mediated activation events. [2]
Figure 2: Experimental Workflow for Assessing this compound Effects. This workflow outlines the key steps in evaluating this compound-mediated inhibition of protein tyrosine kinase activity, including critical control elements such as vehicle controls and specificity validation through alternative stimulation pathways. The comprehensive analysis phase enables researchers to examine multiple downstream consequences of PTK inhibition, from immediate phosphorylation events to longer-term functional outcomes like differentiation and gene expression changes. [2] [3] [1]
Figure 3: Specificity Profile of this compound in Signal Transduction. This diagram illustrates the differential sensitivity of various signaling pathways to this compound inhibition. While receptor-mediated activation events (TCR, BCR) and specific differentiation pathways are strongly inhibited, alternative activation routes (LPS, G-protein coupled receptors) and certain proximal events like PKC translocation remain unaffected. This selectivity profile makes this compound particularly valuable for dissecting complex signaling networks and identifying PTK-dependent processes. [2] [3] [1]
The experimental protocols outlined above have been successfully employed to elucidate fundamental mechanisms in signal transduction and have contributed significantly to our understanding of immune cell activation and cancer biology. This compound's unique specificity profile enables researchers to:
The consistent findings across multiple experimental systems—from B and T lymphocytes to leukemia cell lines—strengthen the validity of this compound as a specific pharmacological tool for probing tyrosine kinase function. Its ability to discriminate between receptor-mediated and mitogenic stimulation in B cells [2], its specific inhibition of TCR but not G-protein coupled receptor signaling in T cells [1], and its blockade of megakaryocytic differentiation without affecting PKC translocation [3] collectively underscore its value as a precise investigative tool in cellular signaling research.
This compound is an ansamycin antibiotic identified as one of the first natural product inhibitors of Hsp90 [1]. It belongs to the benzoquinone ansamycin class, originally discovered through its ability to revert tyrosine kinase-induced oncogenic transformation without directly inhibiting phosphorylation activity [2] [3]. This compound binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins that depend on Hsp90 for stability and proper folding [1].
Hsp90 is a molecular chaperone that accounts for 1-2% of cellular proteins in normal conditions and 4-6% in stressed or cancer cells [4]. It facilitates the proper folding, stabilization, and activation of over 500 client proteins, including numerous oncogenic transcription factors, signaling kinases, and steroid hormone receptors [5] [1]. The inhibition of Hsp90 simultaneously disrupts multiple oncogenic pathways, making it an attractive therapeutic target.
This compound specifically targets the N-terminal domain of Hsp90, competing with ATP binding and inhibiting the ATPase activity essential for Hsp90's chaperone function [1]. This inhibition disrupts the Hsp90 chaperone cycle, preventing the proper folding and stabilization of client proteins. The affected client proteins are subsequently ubiquitinated and degraded via the proteasome pathway [2] [3].
Key client proteins affected by this compound include:
The following diagram illustrates how this compound disrupts the Hsp90 chaperone cycle and affects client protein stability:
Materials:
Procedure:
Note: this compound has limited stability in aqueous solutions. Prepare fresh working dilutions from stock immediately before each experiment.
Materials:
Procedure:
Materials:
Western Blot Protocol:
Expected Results: Effective this compound treatment should show dose-dependent decrease in client protein levels compared to vehicle control within 12-24 hours of treatment.
Table 1: Effective Concentrations of this compound for Various Cancer Models
| Cell Line/Cancer Model | This compound Concentration | Treatment Duration | Key Effects Observed | Citation |
|---|---|---|---|---|
| v-src transformed fibroblasts | 1-5 μM | 24 hours | Reversion of transformed morphology | [3] |
| Bcr-Abl expressing cells | 0.5-5 μM | 12-48 hours | Depletion of Bcr-Abl protein | [2] [3] |
| Endothelial cells | 0.1-1 μM | 24-72 hours | Inhibition of angiogenesis | [2] |
| Various tumor cell lines | 0.1-10 μM | 24-72 hours | Depletion of Raf-1, ErbB2 | [2] [3] |
Table 2: Comparison of this compound with Other Natural Hsp90 Inhibitors
| Parameter | This compound | Geldanamycin | Radicicol |
|---|---|---|---|
| Source | Streptomyces hygroscopicus | Streptomyces hygroscopicus | Monosporium bonorden |
| Molecular Weight | 574.68 g/mol [2] | ~560 g/mol [1] | ~364 g/mol [1] |
| Solubility | Soluble in DMSO (6 mg/mL) [2] | Poor aqueous solubility [1] | Limited aqueous solubility |
| Primary Target | Hsp90 N-terminal domain [1] | Hsp90 N-terminal domain [1] | Hsp90 N-terminal domain [1] |
| Key Limitation | Metabolic instability | Hepatotoxicity [1] | Metabolic instability [1] |
This compound is susceptible to degradation in aqueous solutions and culture media. For prolonged treatments:
Perform dose-response curves for each new cell line:
Confirm specific Hsp90 inhibition by assessing:
Consider combining this compound with:
This compound serves as an important tool compound in several research applications:
The following workflow diagram outlines a typical experimental approach for evaluating this compound in cancer cell models:
This compound remains a valuable tool compound for studying Hsp90 biology despite the development of newer inhibitors. Its well-characterized mechanism and broad client protein effects make it particularly useful for proof-of-concept studies investigating Hsp90 inhibition in various disease models. When using this compound, researchers should pay careful attention to its stability limitations and include appropriate controls and validation experiments to ensure specific Hsp90 inhibition is being assessed.
This compound is a benzoquinone ansamycin antibiotic that functions as a potent tyrosine kinase inhibitor, primarily targeting c-Src. It has demonstrated significant anti-angiogenic effects in both in vitro and in vivo models by disrupting key VEGF signaling pathways essential for endothelial cell proliferation, migration, and survival [1] [2].
Its efficacy has been established in models of pathological angiogenesis, most notably in reducing pre-retinal neovascularization in a rat model of retinopathy of prematurity [1]. The biological activity of HMA is highly dependent on specific functional groups; modifications to the C-19 position, the amino group between C-1 and C-20, or the carbamoyl group at C-7 can completely abolish its anti-angiogenic effect [3].
The effective concentration of this compound varies significantly depending on the experimental model. The table below summarizes key quantitative data from the literature.
| Experimental Model | Key Endpoint | Effective Concentration / Dose | Source / Citation |
|---|---|---|---|
| Chick Chorioallantoic Membrane (CAM) | Angiogenesis Inhibition (ID₅₀) | 0.15 μg/egg (260 pmol/egg) | [3] |
| Chick CAM | Angiogenesis Inhibition (ID₅₀) of 17-Cyclopropylamino-derivative | 0.1 μg/egg (160 pmol/egg) | [3] |
| Bovine Retinal Microvascular Endothelial Cells (BRMECs) | Inhibition of VEGF-induced proliferation & tube formation | Dose-dependent (specific values not stated) | [1] |
| Rat Model of Retinopathy of Prematurity | Reduction of pre-retinal neovascularization | Single intravitreal injection | [1] |
This in vivo protocol is used to visually quantify the inhibition of new blood vessel formation [3].
This protocol assesses the critical step of endothelial cells forming capillary-like structures, a key marker of angiogenesis [1].
This compound exerts its anti-angiogenic effects primarily by inhibiting the VEGF signaling pathway. The following diagram illustrates the key molecular targets and disrupted processes.
This compound is a benzoquinone ansamycin antibiotic that functions as a potent protein tyrosine kinase (PTK) inhibitor, making it an invaluable pharmacological tool for investigating the regulation of voltage-gated calcium channels in excitable cells. This compound specifically targets src-family tyrosine kinases and has demonstrated significant effects on L-type calcium channel currents when applied to various cell types, including vascular smooth muscle cells and neuronal preparations. The primary mechanism of this compound involves irreversible covalent binding to sulfhydryl groups of PTKs, thereby inhibiting their enzymatic activity and subsequently modulating downstream signaling pathways that influence calcium channel gating properties and membrane trafficking.
Research findings indicate that this compound exhibits differential effects depending on the physiological state of the channel, with particularly pronounced inhibition of stretch-activated or mechanically stimulated calcium channels compared to basal channel activity. This selective modulation provides researchers with a sophisticated means to investigate the complex regulatory mechanisms of calcium signaling without completely abolishing fundamental channel function. The application of this compound in patch-clamp experiments has revealed crucial insights into the role of tyrosine phosphorylation in mechanotransduction pathways and vascular responsiveness, contributing significantly to our understanding of cardiovascular physiology and potential therapeutic interventions.
Table 1: Experimental Concentrations and Effects of this compound on Calcium Channels
| Cell Type | Concentration Range | Application Time | Primary Effect | Current Reduction |
|---|---|---|---|---|
| Canine basilar arterial myocytes [1] [2] | 30 nM | 15-30 minutes | Inhibition of stretch-enhanced I~Ba~ | ~70-80% of enhanced component |
| GH3 pituitary cells [3] | 1-15 μM | 30-60 minutes | Inhibition of basal L-type Ca²⁺ channels | Concentration-dependent |
| Cortical collecting duct cells [4] | Not specified | 30+ minutes | Increased SK channel activity | N/A (opposite effect) |
Table 2: Comparison of Protein Tyrosine Kinase Inhibitors in Calcium Channel Studies
| Inhibitor | Mechanism of Action | Specificity | Effect on L-type Ca²⁺ Channels | Notes |
|---|---|---|---|---|
| This compound [1] [2] | Binds covalently to SH groups of PTKs | Irreversible inhibitor | Specifically inhibits stretch-activated component | No effect on basal currents |
| Genistein [1] [3] | Competes with ATP binding site | Reversible inhibitor | Reduces both basal and enhanced currents | Concentration-dependent effect |
| Lavendustin A [1] | Competitive ATP inhibitor | Potent, reversible | Reduces enhanced currents | Limited effect on basal currents |
| Daidzein (inactive analog) [1] [2] | No PTK inhibition | Inactive control | No significant effect | Validates specificity |
Protocol 1: Isolation of Canine Basilar Arterial Myocytes
Protocol 2: Patch-Clamp Electrophysiology Solutions
Isotonic External Solution (321.6 mosmol l⁻¹) [1]:
Hypotonic External Solution (155.5 mosmol l⁻¹) [1]:
Standard Cs-rich Internal Solution [1]:
Protocol 3: Whole-Cell Patch-Clamp Recording of Calcium Channels
Electrode Preparation: Fabricate patch pipettes from borosilicate glass with tip resistance of 2-5 MΩ when filled with internal solution [1]. For low-noise recording, coat shanks with Sylgard 184 and fire-polish tips [5].
Cell Attachment: Transfer isolated cells to a recording chamber mounted on an inverted microscope. Perfuse with isotonic external solution at 0.5 ml min⁻¹ [1].
Gigaohm Seal Formation: Approach cells with pipettes while applying slight positive pressure. Upon contact, apply gentle suction to form seals of 1-2 GΩ [1] [5].
Whole-Cell Configuration: After establishing cell-attached mode, apply additional suction or a brief voltage zap to rupture the membrane patch, achieving whole-cell access [5].
Current Recording [1]:
Mechanical Stimulation: Apply hypotonic solution to induce cell swelling and simulate stretch activation [1]. Monitor volume changes using microscopic imaging and approximate using the formula: V₂/V₁ = (L₂/L₁) × (A₂/A₁)³⁄₂, where V is volume, L is the longest axis, and A is the area of two-dimensional projection.
Protocol 4: Drug Application and Experimental Timeline
Preparation of this compound Stock: Dissolve in DMSO for concentrated stock solution, then dilute to final concentration in external solution immediately before use. Final DMSO concentration should not exceed 0.1% [1].
Baseline Recording: Record I~Ba~ under isotonic conditions for 5-10 minutes to establish stable baseline.
Stretch Activation: Switch to hypotonic external solution to mechanically stimulate channels and enhance I~Ba~. Continue recording until current amplitude stabilizes (typically 5-10 minutes) [1].
This compound Application: Apply this compound (30 nM) in continued hypotonic solution for 15-30 minutes while monitoring I~Ba~ [1] [2].
Washout and Recovery: Return to hypotonic solution without this compound to assess reversibility of effects (limited due to irreversible binding).
Control Experiments:
The experimental findings with this compound reveal a sophisticated regulatory mechanism for voltage-gated calcium channels, particularly in response to mechanical stimulation. The diagram below illustrates the proposed signaling pathway through which this compound modulates calcium channel activity:
Figure 1: Signaling Pathway of this compound in Modulating Stretch-Activated Calcium Channels
Specific Inhibition of Mechanosensitive Components: this compound (30 nM) preferentially inhibits the stretch-enhanced component of L-type calcium channel currents without affecting basal activity under isotonic conditions [1] [2]. This specificity suggests that tyrosine phosphorylation plays a particularly important role in mechanotransduction compared to basal channel regulation.
Irreversible Action: The inhibitory effects of this compound persist after washout, consistent with its known mechanism of covalent modification of PTKs through interaction with sulfhydryl groups [1]. This irreversibility necessitates careful experimental design with appropriate controls.
Complementary Evidence from Orthovanadate: Sodium orthovanadate (10 μM), a protein tyrosine phosphatase inhibitor, increases I~Ba~ under both isotonic and hypotonic conditions [1] [2]. This opposite effect further validates the role of tyrosine phosphorylation in calcium channel regulation and provides an important internal control.
Cytoskeletal Dependence: Research in renal cortical collecting duct cells indicates that this compound's effects on ion channels require an intact cytoskeleton [4]. Microtubule disruption with colchicine or taxol abolishes this compound-induced stimulation of SK channels, suggesting mechanistic similarities in calcium channel regulation.
Current Rundown: L-type calcium channels often exhibit progressive rundown during whole-cell recordings. To minimize this:
Seal Stability: Mechanical stimulation through hypotonic solution can compromise seal integrity. Ensure:
Drug Solubility and Stability:
Experimental Design Considerations:
Temperature Sensitivity: Note that some kinase-dependent regulatory mechanisms show temperature dependence. While this compound effects are observed at room temperature, related pathways (e.g., PKA modulation of T-type channels) require physiological temperatures (30-37°C) [6].
This compound serves as a specific pharmacological tool for investigating PTK-mediated regulation of voltage-gated calcium channels, with particular utility in studies of mechanosensitivity and stretch activation. The detailed protocols provided herein enable researchers to reliably employ this compound in patch-clamp experiments to elucidate the complex interplay between tyrosine phosphorylation, mechanical stimulation, and calcium signaling. The distinctive property of this compound to selectively target the stretch-enhanced component of L-type calcium channel currents without affecting basal activity provides a unique advantage for dissecting specific signaling pathways involved in mechanotransduction, with relevant applications in cardiovascular physiology, neurobiology, and channelopathy research.
This compound is an ansamycin antibiotic isolated from Streptomyces hygroscopicus [1]. It functions as a potent inhibitor of Src family tyrosine kinases and Hsp90, disrupting oncogenic signaling and cellular stress response pathways [2] [3] [4]. Its ability to inhibit angiogenesis and induce heat shock protein expression makes it a significant tool for studying cancer biology and cellular mechanisms [2] [1]. This document provides detailed protocols for its handling and application in research.
Chemical Name: (15R)-17-demethoxy-15-methoxy-11-O-methyl-geldanamycin [4] Molecular Formula: C30H42N2O9 [2] [4] Molecular Weight: 574.66-574.67 g/mol [2] [4] CAS Number: 70563-58-5 [2] [1] [4] Purity: ≥95% (HPLC) [1] [4] Appearance: Light yellow to yellow powder [2] [1]
This compound is both hygroscopic and photosensitive [1]. Proper storage is critical for maintaining stability and bioactivity.
| Storage Condition | Recommended Storage Duration |
|---|---|
| Powder at -20°C | 3 years [2] |
| Stock Solution in DMSO at -80°C | 6 months [2] |
| Stock Solution in DMSO at -20°C | 1 month [2] |
This protocol describes how to prepare a 7.5 mg/mL stock solution of this compound in DMSO, which is a common concentration based on its solubility [1].
The table below summarizes preparation details for different stock amounts.
| This compound Mass | DMSO Volume | Final Concentration | Final Volume |
|---|---|---|---|
| 1 mg | ~133 µL | 7.5 mg/mL | ~133 µL |
| 5 mg | 667 µL | 7.5 mg/mL | 667 µL |
This compound is used to study tyrosine kinase and Hsp90-dependent processes. Below is a protocol for treating cells and a diagram of its mechanism of action.
This diagram illustrates the primary molecular mechanisms of this compound. It directly inhibits Src family kinases and Hsp90, leading to the disruption of key cellular processes like oncogenic signaling, protein stability, and angiogenesis [2] [3] [4].
The table below summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Temperature | Notes | Source |
|---|---|---|---|---|
| DMSO | 7.5 mg/mL (~13 mM) | Not specified | Ready for dilution; Phosphate buffered saline is a recommended diluent (ratio >500:1 buffer:DMSO) | [1] |
| DMSO | 1 mg/mL (~1.74 mM) | Not specified | Requires ultrasonic and warming; Hygroscopic DMSO can impact solubility | [2] |
| Acetonitrile | No specific data found | - | - | - |
Key Handling and Storage Conditions:
Given the lack of data for acetonitrile, here is a detailed protocol you can use to determine the solubility experimentally.
The following diagram outlines the key stages of the experimental process:
Materials:
Procedure:
L-type calcium channels (LTCCs) represent a class of high-voltage-activated calcium channels that play fundamental roles in excitable tissues including vascular smooth muscle, cardiac muscle, and neurons. These channels are characterized by their long-lasting current kinetics, sensitivity to dihydropyridine compounds, and critical involvement in excitation-contraction coupling and excitation-transcription coupling. The LTCC complex consists of multiple subunits, with the pore-forming α1 subunit (specifically CaV1.2 in vascular smooth muscle and cardiac cells) determining the fundamental biophysical properties, while auxiliary subunits (α2-δ, β, and γ) modulate channel trafficking and gating characteristics [1] [2]. In vascular smooth muscle, LTCCs serve as key regulators of vascular tone, with their activity being modulated by various physiological stimuli including mechanical stretch, neurotransmitters, and pharmacological agents [3] [2].
Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) have emerged as important regulatory components in the modulation of ion channel function. While the regulation of L-type calcium channels by serine/threonine kinases such as PKA and PKC has been extensively documented, evidence indicates that tyrosine phosphorylation represents another significant mechanism controlling channel activity [3]. The baseline balance between PTK and PTP activities appears to establish a tonic regulatory set-point that influences calcium channel function, with perturbations in this balance significantly altering calcium influx and subsequent physiological responses [3] [4]. Herbimycin A, a benzoquinone ansamycin antibiotic, has been identified as a potent PTK inhibitor that specifically targets stretch-induced enhancement of L-type calcium channel currents without affecting basal currents under isotonic conditions, making it a valuable research tool for dissecting mechanotransduction pathways [3] [4] [5].
Research conducted on canine basilar arterial myocytes has demonstrated that this compound produces a specific inhibition of the stretch-induced enhancement of L-type calcium channel currents without affecting basal current levels under normal conditions. When administered at a concentration of 30 nM, this compound significantly reduced the peak IBa (barium current through L-type calcium channels) that had been enhanced by hypotonic solution-induced cell swelling [3] [4]. This finding is particularly important as it reveals the differential involvement of tyrosine kinase pathways in basal versus mechanically-stimulated channel activity. The specificity of this inhibition was further confirmed through comparison with other PTK inhibitors, with this compound showing no significant effect on IBa under isotonic conditions, unlike genistein which reduced currents under both isotonic and hypotonic conditions [3].
Several protein tyrosine kinase inhibitors have been investigated for their effects on L-type calcium channel currents, revealing distinct pharmacological profiles and mechanisms of action. The following table summarizes the comparative effects of key PTK inhibitors on IBa in canine basilar arterial myocytes:
Table 1: Comparative Effects of Protein Tyrosine Kinase Inhibitors on L-Type Calcium Channel Currents
| Compound | Concentration | Effect on Basal IBa (Isotonic) | Effect on Stretch-Enhanced IBa (Hypotonic) | Specificity |
|---|---|---|---|---|
| This compound | 30 nM | No significant effect | Decreased | Specific for stretch-enhanced component |
| Genistein | 10 μM | Decreased | Decreased | Non-specific for mechanical stimulation |
| Lavendustin A | 10 μM | Not reported | Decreased | Similar to this compound |
| Daidzein (inactive analog) | 10 μM | No effect | No effect | Negative control |
| Sodium Orthovanadate (PTP inhibitor) | 10 μM | Increased | Increased | Enhances tyrosine phosphorylation |
The differential effects of these inhibitors provide important insights into the complex regulatory mechanisms governing L-type calcium channel function. While genistein exhibits broad inhibition of both basal and stretch-enhanced currents, this compound demonstrates remarkable specificity for the mechanically-stimulated component, suggesting the involvement of distinct herbimycin-sensitive PTK pathways in mechanotransduction [3] [4].
Anesthesia and Tissue Extraction: Administer sodium pentobarbitone (30 mg/kg) intravenously to mongrel dogs. After confirming deep anesthesia, exsanguinate the animal and carefully remove the basilar artery through a cranial approach [3].
Tissue Cleaning and Segmentation: Transfer the isolated basilar artery to HEPES-buffered Krebs-Henseleit solution. Remove connective tissue under microscopic observation using fine forceps and scissors. Cut the cleaned artery into small segments (approximately 1 mm × 2 mm) [3].
Calcium Removal Incubation: Transfer tissue segments to calcium-free Hank's solution and incubate for 60 minutes at 37°C to facilitate calcium removal and prepare tissues for enzymatic digestion [3].
Enzymatic Digestion: Incubate tissue segments in enzymatic digestion solution for 15-25 minutes at 37°C. Monitor digestion progress visually; tissues should appear softened but not completely dissociated [3].
Cell Dispersion: Discard the supernatant containing digestive enzymes and transfer softened tissue segments to fresh calcium-free Hank's solution. Gently agitate using a wide-pore glass pipette to disperse single cells. Avoid vigorous pipetting to preserve cell viability [3].
Cell Storage: Transfer isolated cells to K-B solution and maintain at 4°C until use. Complete all experiments within 6 hours of cell isolation to ensure optimal cell viability and electrophysiological properties [3].
Table 2: Electrophysiological Recording Solutions
| Solution Type | Composition | Osmolarity | pH |
|---|---|---|---|
| Isotonic External | 50 mM BaCl₂, 5 mM HEPES, 150 mM mannitol | 321.6 mosmol/L | 7.4 (adjusted with TRIZMA) |
| Hypotonic External | 50 mM BaCl₂, 5 mM HEPES | 155.5 mosmol/L | 7.4 (adjusted with TRIZMA) |
| Standard Internal | 140 mM CsCl, 5 mM HEPES, 4 mM ATP, 4 mM EGTA | - | 7.4 (adjusted with NaOH) |
Chamber Preparation: Transfer isolated cells to a recording chamber mounted on an inverted microscope. Continuously perfuse the chamber with isotonic external solution at a rate of 0.5 ml/min [3].
Electrode Preparation: Pull borosilicate glass capillaries to achieve tip resistances of 2-5 MΩ when filled with standard internal solution. Fire-polish electrodes to optimize seal formation [3].
Gigaohm Seal Formation: Approach the cell membrane with positive pressure applied to the electrode. Upon contact, release pressure and apply gentle suction to form a high-resistance seal (1-2 GΩ) [3].
Whole-Cell Configuration: Apply additional brief suction or electrical pulses to rupture the membrane patch beneath the electrode, achieving whole-cell access. Maintain series resistance compensation between 70-80% to minimize voltage errors [3].
Current Recording Protocol: Maintain holding potential at -80 mV. Apply depolarizing steps to +10 mV at a frequency of 0.2 Hz to elicit voltage-activated barium currents (IBa). Filter currents at 1 kHz and digitize at a sampling interval of 0.5 ms [3].
Mechanical Stimulation: Apply hypotonic external solution to induce cell swelling and simulate mechanical stretch. Monitor changes in IBa amplitude in response to osmotic challenge [3].
Drug Application: Prepare stock solutions of this compound in DMSO (final concentration ≤0.01%) and dilute to working concentration (30 nM) in appropriate external solution. Apply via bath perfusion system, allowing sufficient time for equilibration and drug effect development [3] [4].
Image Acquisition: Capture cell images using a CCD camera mounted on the inverted microscope. Acquire images at regular intervals (e.g., every 30 seconds) throughout the experiment [3].
Volume Estimation: Estimate cell volume using the ellipsoid approximation formula:
V = (4π/3) × (L/2) × (a/2) × (b/2)
Where V represents cell volume (μm³), L is the longest axis (μm), and a and b are the remaining two axes (μm) [3].
Volume Ratio Calculation: Calculate relative volume changes using the formula:
V₂/V₁ = (L₂/L₁) × (A₂/A₁)^(3/2)
Where V₁ and V₂ represent volumes in different conditions, L₁ and L₂ are the longest axes, and A₁ and A₂ are the two-dimensional projection areas [3].
The inhibitory effect of this compound on stretch-enhanced L-type calcium channel currents follows a specific and reversible pattern. Analysis of current-voltage relationships reveals that this compound primarily affects current amplitude without significantly altering the voltage dependence of activation or inactivation [3]. The following table summarizes the quantitative effects of various pharmacological interventions on IBa:
Table 3: Quantitative Effects of Pharmacological Interventions on Barium Currents (IBa) Through L-Type Calcium Channels
| Experimental Condition | Effect on Peak IBa at +10 mV | Reversibility | Proposed Mechanism |
|---|---|---|---|
| Hypotonic Solution Alone | Reversible increase | Fully reversible | Cell swelling activates stretch-sensitive pathways |
| This compound (30 nM) + Hypotonic | Decreased vs. hypotonic alone | Slowly reversible | Inhibition of stretch-activated PTK pathways |
| Genistein (10 μM) + Hypotonic | Decreased vs. hypotonic alone | Partially reversible | Broad inhibition of PTK activity |
| Sodium Orthovanadate (10 μM) | Increased under both isotonic and hypotonic conditions | Reversible | PTP inhibition enhances tyrosine phosphorylation |
| Nicardipine (1 μM) | Decreased under hypotonic condition | Reversible | Direct channel blockade |
When interpreting results from this compound experiments, several critical considerations should be noted:
Specificity of Effect: this compound's specific inhibition of stretch-enhanced (but not basal) currents suggests that distinct PTK pathways regulate mechanosensitive versus constitutive channel activity [3] [4].
Time Dependence: The inhibitory effect of this compound may develop gradually, requiring adequate equilibration time (typically 15-30 minutes) for full manifestation [3].
Reversibility Considerations: Unlike some PTK inhibitors, this compound's effects may be slowly reversible due to its mechanism involving covalent modification of target proteins [3].
Control Experiments: Always include daidzein (inactive genistein analog) as a negative control and sodium orthovanadate as a PTP inhibitor control to verify specificity of tyrosine phosphorylation effects [3] [4].
The mechanism by which mechanical stretch enhances L-type calcium channel currents involves a herbimycin-sensitive signaling pathway that likely includes specific protein tyrosine kinases as key components. Based on experimental evidence, the following diagram illustrates the proposed signaling pathway:
Figure 1: Proposed Signaling Pathway for Stretch-Induced Enhancement of L-Type Calcium Channel Currents
This pathway illustrates how mechanical stimuli are transduced into enhanced calcium channel activity through tyrosine phosphorylation events, and how this compound specifically interrupts this process at the level of PTK activation.
A comprehensive approach to studying mechanosensitive regulation of L-type calcium channels involves multiple experimental steps and controls, as illustrated in the following workflow diagram:
Figure 2: Experimental Workflow for Investigating this compound Effects on Stretch-Induced Calcium Channel Currents
Cell Quality Assessment: Use only elongated, clearly striated cells with smooth surfaces for recordings. Avoid rounded or granular cells which may have compromised physiological properties [3].
Osmolarity Verification: Regularly verify osmolarity of external solutions using an osmometer. Small deviations (±5 mosmol/L) can significantly affect mechanical stimulation responses [3].
Time Control Experiments: Conduct separate time-control experiments to account for potential current "run-down" that may occur during prolonged recordings independent of experimental manipulations [3].
Drug Solubility: this compound requires DMSO for solubilization. Maintain final DMSO concentration below 0.01% and include equivalent DMSO concentrations in control experiments [3] [4].
Inconsistent Stretch Responses: Ensure consistent hypotonic challenge by completely replacing isotonic with hypotonic solution. Incomplete solution exchange may result in variable mechanical stimulation.
Seal Stability During Swelling: The seal stability may be compromised during cell swelling. Apply slight positive pressure before seal formation and use the minimal hypotonic challenge necessary to elicit consistent responses.
This compound Preparation: Prepare fresh this compound solutions for each experiment and protect from light, as the compound may degrade over time or with repeated freeze-thaw cycles.
The use of this compound for studying L-type calcium channel regulation has significant implications for understanding vascular pathophysiology and developing novel therapeutic approaches. The specific inhibition of stretch-enhanced currents by this compound suggests that tyrosine kinase pathways may represent promising targets for interventions in conditions involving altered vascular mechanosensitivity, such as:
Hypertension: Enhanced myogenic tone in resistance arteries contributes to elevated peripheral resistance [3] [6].
Cerebral Vasospasm: Pathological constriction of cerebral arteries following subarachnoid hemorrhage [3].
Atherosclerosis: Altered mechanotransduction in vascular smooth muscle cells within atherosclerotic lesions [6].
The specificity of this compound for stretch-enhanced versus basal currents suggests that targeting such pathways may enable selective modulation of pathological without affecting physiological calcium channel activity, potentially resulting in fewer side effects compared to conventional calcium channel blockers.
This compound represents a valuable pharmacological tool for investigating the mechanoregulation of L-type calcium channels in vascular smooth muscle cells. Its specific inhibition of stretch-enhanced currents provides compelling evidence for the involvement of herbimycin-sensitive protein tyrosine kinases in vascular mechanotransduction pathways. The protocols described in this document provide a comprehensive framework for utilizing this compound in electrophysiological studies, enabling researchers to dissect the complex signaling mechanisms that underlie mechanical regulation of vascular tone. Further application of these approaches may yield important insights into the pathophysiology of vascular disorders and identify novel therapeutic targets for cardiovascular diseases.
This compound is a benzoquinoid ansamycin antibiotic that has emerged as a versatile pharmacological tool in cellular signal transduction research, particularly in studies investigating smooth muscle cell biology. With the molecular formula C₃₀H₄₂N₂O₉ and molecular weight of 574.66, this compound initially gained attention as a tyrosine kinase inhibitor but has since been found to exhibit multiple cellular targets that influence smooth muscle physiology [1]. Originally characterized as an inhibitor of various tyrosine kinases including c-Src, c-Abl, and c-Yes, this compound's mechanism extends beyond simple kinase inhibition to include Hsp90 disruption and redox-sensitive signaling modulation [1]. This multi-target profile makes it particularly valuable for investigating the complex signaling networks that regulate smooth muscle contraction, proliferation, and migration—processes fundamental to vascular physiology and pathophysiology.
The compound's effectiveness in smooth muscle research stems from its ability to simultaneously modulate several key signaling pathways. This compound binds to Hsp90, a molecular chaperone critical for maintaining the structural conformation and stability of numerous client proteins involved in signal transduction [1]. This binding activity induces the ubiquitin-dependent degradation of several kinase clients, effectively reducing their cellular levels and downstream signaling capacity. Additionally, this compound possesses thiol-reactive properties that enable it to directly modify cysteine residues in specific target proteins such as the p50 subunit of NF-κB, thereby inhibiting DNA binding and NF-κB-dependent gene expression [2]. This redox sensitivity positions this compound as a valuable tool for investigating oxidative stress responses in smooth muscle cells, which are relevant to vascular inflammatory conditions and cardiovascular diseases.
PDGF Response Suppression: this compound effectively blocks platelet-derived growth factor (PDGF)-mediated responses in vascular smooth muscle cells. PDGF is a potent mitogen for smooth muscle cells, and its inhibition represents a crucial mechanism for controlling aberrant smooth muscle proliferation in conditions such as restenosis and atherosclerosis [3]. Treatment with this compound results in the disruption of PDGF-induced tyrosine phosphorylation cascades, preventing the downstream activation of mitogenic signaling pathways that would normally lead to smooth muscle cell proliferation and migration.
Signal Transduction Interruption: The compound interferes with early signaling events triggered by growth factor receptor activation. By inhibiting specific cytoplasmic tyrosine kinases, this compound prevents the phosphorylation of key adaptor proteins and subsequent activation of downstream effectors such as Ras, MAPK, and PI3K, ultimately leading to cell cycle arrest in smooth muscle cells [3]. This application has proven particularly valuable in research exploring novel approaches to control vascular remodeling processes.
Dual Kinase Inhibition: Beyond its recognized activity against tyrosine kinases, this compound demonstrates significant inhibitory effects on protein kinase C (PKC) in vascular smooth muscle cells [4]. This unexpected activity was revealed through experiments showing that this compound treatment completely blocks phorbol 12-myristate 13-acetate (PMA)-mediated activation of mitogen-activated protein kinase (MAPK) in growth-arrested vascular smooth muscle cells.
PKC Activity Measurement: Research protocols have quantified this compound's effect on PKC using in situ phosphorylation assays with specific peptide substrates such as glycogen synthase peptide and neurogranin peptide [4]. These assays demonstrated that this compound significantly inhibits both PMA-stimulated and basal PKC activity in smooth muscle cells, suggesting a direct or indirect regulatory mechanism that extends beyond the compound's established tyrosine kinase targets.
Thiol-Mediated NF-κB Inhibition: this compound directly modifies the p50 subunit of NF-κB at cysteine 62, a critical residue in the DNA-binding domain [2]. This modification occurs through the compound's thiol-reactive properties and effectively blocks NF-κB's ability to bind its consensus DNA sequence, thereby inhibiting the expression of NF-κB-regulated genes in smooth muscle cells.
Inflammatory Gene Suppression: In EL4.NOB-1 cells (a model system relevant to smooth muscle research), this compound was shown to inhibit interleukin-2 expression by blocking NF-κB activity [2]. This mechanism is particularly relevant to vascular smooth muscle biology since NF-κB activation promotes the expression of pro-inflammatory cytokines, adhesion molecules, and other mediators that contribute to vascular inflammation and atherosclerosis development.
Table 1: Summary of this compound's Primary Molecular Targets in Smooth Muscle Cell Research
| Target Category | Specific Targets | Cellular Consequences | Research Applications |
|---|---|---|---|
| Tyrosine Kinases | c-Src, c-Abl, c-Yes, Fes, Ros | Reduced phosphorylation of adaptor proteins and downstream effectors | Inhibition of growth factor-induced proliferation and migration |
| Chaperone Proteins | Hsp90 | Destabilization and degradation of kinase clients | Disruption of multiple signaling pathways simultaneously |
| Transcription Factors | NF-κB (p50 subunit) | Blocked DNA binding and gene transcription | Attenuation of inflammatory responses in vascular smooth muscle |
| Second Messenger Kinases | Protein Kinase C | Inhibition of PMA-mediated MAPK activation | Regulation of calcium-sensitive contraction and proliferation |
Table 2: Experimental Models and Effective Concentrations of this compound in Smooth Muscle Research
| Experimental System | Concentration Range | Treatment Duration | Primary Outcomes | Reference Model |
|---|---|---|---|---|
| Vascular Smooth Muscle Cells (Primary Culture) | 1-10 μM | 2-24 hours | Inhibition of PDGF-induced responses; suppression of PKC activation | [3] [4] |
| EL4.NOB-1 Thymoma Cells | 1-20 μM | 4-18 hours | Blockade of NF-κB activation and IL-2 expression | [2] |
| Smooth Muscle Proliferation Assays | 0.5-5 μM | 24-48 hours | Reduction in DNA synthesis and cell number | [3] |
| Signal Transduction Studies | 1-10 μM | 30 min-4 hours | Inhibition of tyrosine phosphorylation and downstream signaling | [3] [4] |
Dissolution Protocol: Prepare this compound stock solution by dissolving the compound in high-quality anhydrous DMSO at a concentration of 5-10 mM. The purity of this compound should be ≥98% as confirmed by certificate of analysis from reputable suppliers [1]. It is crucial to use anhydrous DMSO and maintain anhydrous conditions during storage, as this compound is sensitive to moisture and may degrade upon exposure to thiol-containing compounds.
Storage Conditions: Aliquot the stock solution into small, airtight vials and store at -20°C or -80°C protected from light. Under these conditions, the stock solution remains stable for approximately 3-6 months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots whenever possible. Before each experiment, visually inspect the solution for any signs of precipitation or color change, which may indicate degradation.
Treatment Preparation: Dilute the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration, typically ranging from 1-10 μM for most smooth muscle cell applications [3] [4]. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability and prevent solvent toxicity. Include vehicle control treatments (DMSO alone at equivalent concentration) in all experiments.
Treatment Protocol: For studies examining growth factor signaling, pre-treat smooth muscle cells with this compound for 2-4 hours before stimulation with specific agonists such as PDGF or phorbol esters [4]. For gene expression studies, longer treatment durations (12-24 hours) may be necessary to observe effects on transcriptional regulation. Always use serum-free or low-serum conditions during this compound treatment to avoid interference from serum components.
Cell Plating and Serum Starvation: Plate vascular smooth muscle cells at appropriate density (typically 50-70% confluence) in complete growth medium. After cell attachment, switch to serum-free medium for 24 hours to synchronize cells in a quiescent state. This serum starvation step reduces background signaling activity and enhances responsiveness to PDGF stimulation.
This compound Pre-treatment and PDGF Stimulation: Pre-treat serum-starved smooth muscle cells with this compound (1-10 μM) or vehicle control for 3 hours. Subsequently, stimulate cells with PDGF (10-20 ng/mL) for 5-15 minutes to activate immediate signaling responses or 12-24 hours to assess longer-term effects such as DNA synthesis and proliferation.
Downstream Analysis: Analyze PDGF signaling outcomes using various techniques including immunoblotting for phosphotyrosine proteins, immunofluorescence staining for cytoskeletal reorganization, or thymidine incorporation assays for proliferation assessment [3]. Specific attention should be paid to the phosphorylation status of PDGF receptor β, MAPK isoforms, and other downstream effectors.
Stimulation and Inhibition: To study NF-κB regulation, stimulate smooth muscle cells with appropriate agonists such as interleukin-1 (IL-1) or phorbol 12-myristate 13-acetate (PMA) in the presence or absence of this compound pre-treatment (2-4 hours) [2]. Include controls with the reducing agent 2-mercaptoethanol (1-5 mM) to determine thiol-mediated effects, as this compound can attenuate this compound's action on NF-κB.
NF-κB Activation Assays: Assess NF-κB activation through multiple approaches including electrophoretic mobility shift assays (EMSAs) to measure DNA binding capacity, immunoblotting for IκB-α degradation, and immunofluorescence for nuclear translocation of p50 and p65 subunits. Additionally, measure expression of NF-κB target genes such as IL-2, IL-6, or MCP-1 using RT-PCR or ELISA.
Thiol Reactivity Confirmation: To confirm thiol-specific mechanisms, perform experiments with mutant p50 constructs where cysteine 62 is replaced by serine [2]. The insensitivity of this mutant to this compound treatment provides compelling evidence for the critical role of this specific cysteine residue in the compound's mechanism of NF-κB inhibition.
When interpreting results from this compound experiments in smooth muscle cell research, several critical analytical considerations must be addressed. First, researchers should recognize that the pleiotropic effects of this compound mean that observed phenotypes may result from simultaneous inhibition of multiple targets rather than a single specific kinase [2] [1] [4]. For example, inhibition of smooth muscle cell proliferation in response to PDGF could stem from disruption of tyrosine kinase signaling, Hsp90 client protein stability, PKC activity, or some combination thereof. Proper experimental design should include complementary approaches to dissect these potential mechanisms, such as using more specific kinase inhibitors for comparison or directly measuring the stability of potential Hsp90 client proteins following this compound treatment.
Second, the thiol-reactive properties of this compound necessitate careful consideration of redox conditions in experimental systems [2]. The inhibitory effect on NF-κB can be attenuated by thiol compounds such as 2-mercaptoethanol, suggesting that the reducing environment of the cellular compartment may significantly influence this compound's efficacy and specificity. Researchers should document and potentially control the antioxidant composition of their culture media and assay buffers, as variations in these components may lead to inconsistent results between laboratories. Furthermore, the time-dependent nature of this compound's effects should be considered, with Hsp90 client protein degradation typically requiring several hours of treatment while kinase inhibition may occur more rapidly.
Several technical challenges commonly arise when working with this compound in smooth muscle cell models. Compound stability remains a significant concern, as improper storage or handling can lead to degradation and reduced potency. Researchers should periodically validate the activity of their this compound stock solutions using a standardized assay, such as inhibition of PDGF-induced tyrosine phosphorylation in smooth muscle cells. Cellular toxicity at higher concentrations (typically above 10 μM) or with prolonged exposure may confound experimental results, necessitating careful dose-response and time-course studies to distinguish specific signaling inhibition from general cytotoxicity.
To address concerns about off-target effects, researchers should employ complementary experimental approaches to verify key findings. For example, genetic approaches using siRNA targeting specific kinases can confirm this compound phenotypes, while proteomic analysis of this compound-treated cells can provide a more comprehensive view of the cellular pathways affected. Additionally, the use of structural analogs such as 19-allylaminothis compound (17-AAG) that exhibit improved pharmacological properties may help distinguish specific Hsp90-mediated effects from other activities [1].
Table 3: Troubleshooting Guide for this compound Experiments in Smooth Muscle Cells
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Inconsistent results between experiments | This compound degradation; variable cell passage number | Use fresh aliquots; standardize cell culture conditions | Maintain consistent cell passage range; proper stock solution storage |
| Lack of expected inhibitory effect | Insufficient concentration; inadequate pre-treatment time | Perform dose-response; extend pre-treatment to 4+ hours | Include positive controls (e.g., phosphorylation inhibition) |
| Excessive cytotoxicity | Concentration too high; DMSO toxicity | Titrate concentration; ensure DMSO ≤0.1% | Perform viability assays alongside experimental treatments |
| Attenuated NF-κB inhibition | Thiol compounds in media | Use thiol-free media; increase this compound concentration | Check media composition for reducing agents |
The following diagrams illustrate key signaling pathways in smooth muscle cells affected by this compound, highlighting its multi-target mechanism of action.
Diagram Title: this compound Multi-Target Inhibition in Smooth Muscle Signaling
Diagram Title: Experimental Workflow for this compound Studies
Future applications of this compound in smooth muscle research may benefit from comparative studies with more specific inhibitors now available for many of its individual targets. Such approaches could help dissect the relative contributions of its various mechanisms to observed phenotypic outcomes. Additionally, the development of This compound analogs with refined target specificity may provide next-generation tools building upon this versatile compound's utility while mitigating interpretation challenges associated with its current multi-target profile.
Gap junctional intercellular communication (GJIC) represents a crucial mechanism for direct cell-to-cell transfer of ions, second messengers, and small molecules up to 1-1.2 kDa in size. These specialized membrane structures are formed by connexin proteins in vertebrates and play fundamental roles in coordinating cellular activities, maintaining tissue homeostasis, and regulating pattern formation during development [1]. The significance of GJIC extends to various pathological conditions, particularly carcinogenesis, where its dysregulation is a hallmark feature. Tumor-promoting agents often suppress GJIC, leading to disrupted cellular coordination and uncontrolled growth [2].
This compound, a naturally occurring benzoquinone ansamycin antibiotic, has emerged as a valuable pharmacological tool for studying GJIC regulation. Originally identified as a tyrosine kinase inhibitor, this compound is now recognized primarily as a potent inhibitor of heat shock protein 90 (Hsp90) [3]. Through this mechanism, it promotes the proteasomal degradation of client proteins involved in various signaling cascades. Research has demonstrated that this compound can suppress the reduction of GJIC induced by tumor-promoting phorbol esters in 3T3-L1 cells, suggesting its potential in investigating cellular communication pathways relevant to cancer biology and drug development [2].
This compound exerts its biological effects primarily through specific binding to the N-terminal domain of Hsp90, thereby altering the chaperone function of the Hsp90 complex. This binding prevents the dissociation of Hsp90 client proteins from the chaperone complex, leading to their ubiquitination and subsequent degradation by the proteasome [3]. Among the affected client proteins are numerous kinases and signaling molecules involved in GJIC regulation, including several targets in the Src kinase family and other tyrosine kinases that phosphorylate connexin proteins.
The ansamycin family of antibiotics, including this compound and the closely related geldanamycin, share this Hsp90 inhibition mechanism, though their clinical application is limited by hepatotoxicity associated with the benzoquinone functionality [3]. From a practical research perspective, understanding this mechanism is critical for interpreting experimental results, as this compound's effects on GJIC are likely mediated through the coordinated disruption of multiple signaling pathways rather than single target inhibition.
The investigation of GJIC modulation has significant implications for understanding carcinogenesis and developing therapeutic strategies. Tumor-promoting phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) typically induce rapid reduction of GJIC, facilitating the uncontrolled growth characteristic of cancer. This compound's ability to counteract this suppression positions it as a valuable tool for:
Research using the 3T3-L1 cell model system has yielded fundamental insights into this compound's effects on GJIC. The seminal study demonstrated that pretreatment with this compound (0.25 μg/ml) for over 24 hours slightly enhanced dye-coupling under normal conditions and completely prevented the TPA-induced reduction of GJIC [2]. This protective effect was time-dependent, with minimal protection observed after less than 6 hours of pretreatment, highlighting the importance of extended exposure for achieving maximal effect.
The quantitative aspects of these findings are summarized in the table below:
Table 1: Quantitative Effects of this compound on GJIC in 3T3-L1 Cells
| Parameter | Control Conditions | This compound Only | TPA Only | This compound + TPA |
|---|---|---|---|---|
| Dye-coupling | Baseline level | Slight enhancement | Rapid reduction | Maintained at near-normal levels |
| Effective concentration | - | 0.25 μg/ml | 100 ng/ml | 0.25 μg/ml + 100 ng/ml |
| Pretreatment time | - | >24 hours | - | >24 hours |
| Onset of effect | - | Slow (required >24h) | Rapid (within minutes) | Required >24h pretreatment |
The fundamental findings on this compound and GJIC were established using the 3T3-L1 fibroblast model system with several key methodological approaches:
These experimental approaches provide a framework for researchers to adapt this compound applications to their specific model systems and research questions.
Materials Required:
Procedure:
Critical Notes:
Materials Required:
Procedure:
Data Analysis:
Table 2: Troubleshooting Guide for Dye Coupling Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| No dye transfer | Cell damage during injection; Excessive junctional uncoupling | Optimize injection parameters; Verify cell health; Include positive control |
| Excessive transfer | Injection volume too large; Prolonged transfer time | Standardize injection duration; Calibrate injection system |
| Variable results | Inconsistent cell density; Technical variability between injections | Standardize plating density; Single operator for all injections |
| High background | Dye leakage; Autofluorescence | Include dye-only controls; Use appropriate filters |
This compound influences GJIC through complex effects on multiple signaling pathways. The following diagram illustrates the key molecular interactions and pathways involved in its mechanism of action:
Diagram 1: Molecular mechanism of this compound's effect on GJIC. This compound (yellow) binds Hsp90, disrupting client protein stabilization and promoting proteasomal degradation of key kinases. This alters connexin phosphorylation states, counteracting TPA-induced suppression of GJIC.
The diagram illustrates how This compound binding to Hsp90 disrupts the chaperone's normal function in stabilizing kinase client proteins, leading to their degradation and subsequent alteration of connexin phosphorylation states. This mechanism ultimately counteracts TPA-induced suppression of GJIC through modulation of key signaling pathways.
When incorporating this compound into GJIC studies, researchers should account for several important practical aspects:
While this compound remains a valuable research tool, several limitations should be considered:
Alternative strategies for GJIC research include:
This compound continues to serve as a valuable pharmacological tool for investigating the complex regulation of gap junctional intercellular communication. Its unique ability to prevent phorbol ester-induced suppression of GJIC through Hsp90 inhibition provides insights into the signaling networks that modulate intercellular communication in both physiological and pathological states.
Future research directions building on this compound applications include:
As our understanding of gap junction biology expands, tools like this compound will continue to facilitate discoveries in fundamental cell communication mechanisms and their translational applications in cancer research, regenerative medicine, and therapeutic development.
What are the primary solubility challenges with this compound? this compound is sparingly soluble in aqueous solutions [1]. It is typically dissolved in DMSO (Dimethyl Sulfoxide) for initial stock solution preparation before further dilution in aqueous buffers for cellular assays [2]. Its poor solubility is a major limitation for its formulation and use.
What are the key stability concerns for this compound? this compound is sensitive to both light and moisture [1]. It is also hygroscopic (absorbs moisture from the air), which can accelerate its degradation [1]. To maintain stability, it must be stored at -20°C and under an inert atmosphere such as nitrogen [1] [2].
Are there any known analogs with improved properties? Yes, other compounds in the same class, such as Geldanamycin and its derivatives (17-AAG or Tanespimycin, and 17-DMAG or Alvespimycin), have been developed [3] [4]. These analogs were designed to improve upon the parent compounds' solubility and toxicity profiles, though they come with their own challenges, such as the need for complex formulations and potential hepatotoxicity [3] [4].
The following table summarizes proven strategies to overcome the limitations of poorly soluble drugs like this compound.
| Technique | Mechanism of Action | Methodology Overview | Key Considerations |
|---|---|---|---|
| Co-solvency [5] | Reduces dielectric constant of solvent mixture; disrupts water's H-bonding to better solubilize non-polar drugs. | Blend drug with water-miscible solvent (e.g., ethanol, PEG, propylene glycol). | Common solvents include ethanol, PEG, propylene glycol, glycerin. Potential for solvent-induced toxicity at high concentrations. |
| Solid Dispersions [6] [5] | Disperses drug at molecular level in hydrophilic polymer carrier, converting crystal to amorphous state for higher energy/solubility. | Mix drug with polymer (e.g., PEG, PVP) using hot-melt extrusion, solvent evaporation, or spray-drying. | Polymers: PEG, PVP, HPMC. Confers metastable amorphous state; may recrystallize over time. |
| Nanosuspension [6] [5] | Increases surface area for dissolution via particle size reduction to nanoscale. | Prepare sub-micron drug suspensions using media milling or high-pressure homogenization. | Requires stabilizers to prevent aggregation. Suitable for both oral and parenteral delivery. |
| Complexation [5] | Encapsulates drug molecule within hydrophobic cavity of cyclodextrin, exposing hydrophilic exterior to water. | Form inclusion complex using kneading, co-precipitation, or freeze-drying. | Cyclodextrins: β-cyclodextrin most common. Stoichiometry and complexation efficiency are critical. |
| Lipid-Based Systems (SEDDS) [6] | Drug solubilized in lipid surfactant/oil mix that self-emulsifies in GI fluid to form fine droplets for easy absorption. | Dissolve drug in mixture of oils, surfactants, and co-solvents. | Effective for highly lipophilic drugs. Compatibility of drug with formulation components is key. |
This method enhances dissolution rate by creating a amorphous solid dispersion [5].
This technique reduces particle size to the nanoscale for increased surface area and solubility [5].
The following diagrams illustrate how this compound functions and the primary factors leading to its instability.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in cell culture media | Rapid dilution of DMSO stock into aqueous buffer; solubility limit exceeded. | Pre-warm media. Add stock dropwise under vigorous vortexing. Use a concentration below the compound's solubility limit in the final medium. |
| Loss of activity in long-term assay | Compound degradation in solution at elevated temperature or sub-optimal pH. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C under nitrogen. |
| High variability in experimental results | Inhomogeneous drug suspension or partial degradation of stock. | Ensure stock is fully dissolved and homogeneous before use. Sonicate if necessary. Check storage conditions and age of the stock solution. |
| Unexpected cellular toxicity | Solvent (DMSO) cytotoxicity or off-target effects from degraded product. | Keep final DMSO concentration low (typically <0.1%). Ensure compound purity and stability. Include vehicle controls. |
Q1: What is the primary cause of Herbimycin A's instability in experimental conditions? this compound is a benzoquinone ansamycin, a class of compounds known to be sensitive to factors like light, temperature, and pH. Its quinone moiety is particularly reactive, which can lead to degradation and reduced potency over time, especially in solution [1].
Q2: Why does this compound cause a rapid decrease in specific protein levels? Initially identified as a tyrosine kinase inhibitor, this compound was later found to directly target the molecular chaperone Hsp90 [2]. By binding to Hsp90, it disrupts the chaperone's ability to stabilize its "client proteins." This leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, which include many tyrosine kinases and other signaling molecules. The observed reduction in kinase activity is thus an indirect effect of Hsp90 inhibition [2].
Q3: Is the effect of this compound on protein stability specific? Research indicates that its effect can be selective. For instance, one study showed that in T-cells, this compound caused a rapid decrease in Cdk6 protein stability, while the levels of other CDKs like Cdk2 and Cdk4, and several cyclins, remained largely unaffected [3]. This specificity is linked to whether a protein is an Hsp90 client.
A common challenge researchers face is the unexpected loss of target proteins or inconsistent activity in their assays. The following table outlines the primary issue and its root cause.
| Observed Problem | Potential Root Cause | Underlying Mechanism |
|---|---|---|
| Rapid decrease in specific client protein levels (e.g., tyrosine kinases, Cdk6) | Hsp90 inhibition leading to protein degradation | This compound binds Hsp90, disrupting its chaperone function and causing client proteins to be targeted for proteasomal degradation [3] [2]. |
| Loss of drug efficacy over time | Chemical degradation of this compound | The reactive benzoquinone structure of this compound is susceptible to decomposition under suboptimal storage conditions [1]. |
The relationship between this compound and protein stability can be visualized as follows:
The foundational understanding of this compound's action comes from key experiments. The table below summarizes a pivotal study that elucidated its effect on protein stability.
| Aspect | Experimental Detail |
|---|---|
| Objective | To determine the mechanism behind decreased Cdk6 protein levels in T-cells after this compound treatment [3]. |
| Key Method | Pulse-chase analysis [3]. |
| Experimental Workflow | 1. Treat T-cell lines with this compound. 2. Metabolically label cellular proteins with a radioactive amino acid ("pulse"). 3. Chase the label over time with non-radioactive medium. 4. Immunoprecipitate Cdk6 and measure remaining radioactivity to determine its half-life. | | Result & Conclusion | this compound significantly reduced the half-life of the Cdk6 protein. The conclusion was that the decrease in Cdk6 levels results from reduced protein stability, not from decreased protein synthesis [3]. |
While the search results do not provide direct "solutions" for stabilizing this compound itself, they point toward strategic alternatives and considerations for experimental design.
Q1: What is the primary mechanism of action of Herbimycin A? this compound is a benzoquinoid ansamycin antibiotic that functions primarily as an inhibitor of protein tyrosine kinases (PTKs), including Src family kinases and p210BCR-ABL [1] [2] [3]. It binds to the SH domain of these kinases, disrupting signal transduction pathways crucial for cell proliferation and activation [1] [3]. A key and novel mechanism is its promotion of the degradation of transmembrane tyrosine kinase receptors (e.g., insulin-like growth factor, epidermal growth factor receptors) via the 20S proteasome- and ubiquitin-dependent pathway [4]. Additionally, it is a known inhibitor of Hsp90, which impairs recovery from heat shock and exhibits antiangiogenic activity [2] [3].
Q2: What are the common signs of this compound toxicity in experimental models? Toxicity is dose-dependent. In an ocular efficacy model, signs included:
Q3: How can I optimize the dosing schedule to minimize toxicity? The core strategy is to use the lowest effective concentration and consider pulsed exposures rather than continuous treatment.
Q4: What is the broader context of dose optimization in drug development? The standard oncology practice of using the Maximum Tolerated Dose (MTD) is increasingly being re-evaluated. Focusing on the Minimally Efficacious Dose (MED) can improve tolerability and allow patients to remain on treatment longer. This is especially critical when designing combination therapies, as combining multiple agents at their MTD often leads to unacceptable toxicity [8].
| Issue | Possible Cause | Suggested Solution & Experimental Protocol |
|---|
| High cellular toxicity at effective concentrations. | The concentration used is at or near the toxic threshold, or the exposure time is too long. | 1. Conduct a Dose-Ranging Study: Test a range of concentrations (e.g., 0.1 µM to 50 µM) in your specific model. 2. Implement a Pulsed Dosing Protocol: Expose cells to this compound for a short duration (e.g., 5 minutes to 4 hours), then replace with compound-free medium for a recovery period [7]. 3. Assess Efficacy at Lower Doses: The study on PVR found that all tested doses of this compound significantly reduced pathology, suggesting efficacy below the maximum dose [5]. | | Lack of desired efficacy despite using reported doses. | The chosen dose is below the therapeutic window for your specific cell type or assay. Instability of the compound in solution. | 1. Validate Target Engagement: Confirm that downstream effects of tyrosine kinase inhibition (e.g., reduced phosphorylation of substrates) are occurring in your system [1]. 2. Check Compound Stability: this compound is light-sensitive and may degrade. Use freshly prepared solutions in DMSO, and store appropriately [3]. 3. Titrate the Dose Upwards: Carefully increase the concentration while closely monitoring for onset of efficacy and toxicity. | | Inconsistent results between experiments. | Inconsistent solvent (DMSO) concentration, variations in cell passage number, or improper handling of the light-sensitive compound. | 1. Standardize DMSO Concentration: Ensure the final concentration of DMSO is consistent and has no biological effect on its own (typically ≤0.1%). 2. Use Low-Passage Cells: Maintain consistent cell culture conditions. 3. Protect from Light: Perform all experiments involving this compound under low-light conditions to prevent photodegradation. |
Protocol 1: Assessing Efficacy and Toxicity in a Proliferative Vitreoretinopathy (PVR) Model [5] [6] This protocol is adapted from a study that successfully established a safe and effective dose.
Protocol 2: A Short-Pulse Protocol for Hsp70 Induction [7] This protocol demonstrates that brief exposure can be sufficient for a biological effect.
The following diagram summarizes the key mechanisms of action of this compound and a general workflow for dose-optimization experiments.
Q: Is the anti-proliferative activity of this compound stable in the presence of thiol compounds?
A: No, the growth-inhibitory activity of this compound on human leukemia cells (U937) is abrogated by thiol compounds like glutathione (GSH) and 2-mercaptoethanol. This is a significant limitation for its use in environments with high reducing potential [1].
Q: What is the mechanism behind this instability?
A: Thiol compounds directly interact with this compound, leading to its degradation. When incubated with glutathione in vitro, this compound becomes undetectable by thin-layer chromatography, indicating a breakdown of the intact molecule. Furthermore, treatments that increase intracellular GSH levels (like with granulocyte-macrophage colony-stimulating factor, GM-CSF) can also counteract this compound's effects [1].
Q: Are there more stable alternatives to this compound?
A: Yes, a derivative called 19-Allylaminothis compound has been developed. This analog remains stable and maintains its growth-inhibitory activity even in the presence of thiol compounds or GM-CSF. It is not degraded by GSH and shows more effective proliferation inhibition in the presence of GSH compared to the parent compound [1].
The following table summarizes the key differences between the two compounds based on the research:
| Feature | This compound | 19-Allylaminothis compound |
|---|---|---|
| Stability to Thiols | Unstable (degraded by GSH/2-mercaptoethanol) [1] | Stable (intact after incubation with GSH) [1] |
| Activity in GM-CSF | Growth inhibition is abrogated [1] | Growth inhibition is maintained [1] |
| Intracellular GSH Impact | Activity is counteracted by increased GSH [1] | Effectively inhibits proliferation even with high GSH [1] |
| Therapeutic Implication | Activity may be lost in physiologically relevant reducing environments [1] | Potentially superior for targeting leukemia cells with high GSH [1] |
The workflow shows the key experiments that demonstrate the stability issue. Here are the essential methodological details for the central stability assay:
This compound is an ansamycin antibiotic that functions as a potent inhibitor of Src family tyrosine kinases and Hsp90 [1] [2] [3]. By binding to Hsp90, it disrupts the stability and promotes the proteasomal degradation of various client proteins, including several oncogenes [1] [2]. This dual mechanism underpins its primary research applications in cancer biology and signal transduction.
The optimal working concentration for this compound can vary depending on the cell type and experimental goal. The table below summarizes typical usage ranges.
| Application / Cell Type | Typical Working Concentration | Incubation Time | Key Findings / Effects |
|---|---|---|---|
| General Cell Culture (e.g., HeLa, A-172) [4] | 10 - 100 μM | 16 - 24 hours | Induction of Hsp70, Hsp90, Hsp40, and Hsp27. Higher concentrations (e.g., >400 μM) can be toxic [4]. |
| Inhibition of Oxidative Burst (Soybean cells) [5] | 1 - 10 μM | Pre-treatment (e.g., 45 min) prior to stimulus | Abolishes pathogen-induced oxidative burst and tyrosine phosphorylation events [5]. |
| Thermotolerance & Apoptosis Attenuation (Rat model) [3] | In vivo administration | Single injection | Reduces hepatocyte apoptosis and caspase-3 activation following heat stress [3]. |
| Anti-angiogenic Activity (Endothelial cells) [2] | Dose-dependent (Specific values not provided in search results) | Varies | Inhibits VEGF-induced capillary tube formation and cell proliferation [2]. |
Here is a standard protocol for reconstituting, storing, and using this compound in cell culture experiments.
Step 1: Reconstitution
Step 2: Storage
Step 3: Cell Treatment
The workflow for a typical experiment can be summarized as follows:
Here are solutions to some frequently encountered problems when working with this compound.
| Problem | Possible Cause | Solution & Recommendations |
|---|
| No Biological Effect Observed | Bioactivity loss; incorrect concentration. | - Avoid repeated freeze-thaw cycles; make fresh aliquots.
This compound is a powerful but finicky tool. For a successful experiment:
The analysis of complex natural products like Herbimycin A typically relies on hyphenated techniques that combine separation power with sophisticated detection. Here are the key methods relevant to your work:
| Technique | Primary Application / Strength | Key Technical Points |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-sensitivity, multi-analyte separation and identification; ideal for complex matrices like fermentation broths [1] [2]. | • Stationary Phase: Reversed-phase (C18) columns are standard. • Mobile Phase: Alkaline conditions (e.g., ammonium bicarbonate) can improve separation of certain alkaloid isomers [2]. • Detection: Tandem MS (MS/MS) provides structural information via fragmentation patterns. | | High-Performance Liquid Chromatography (HPLC) | Core separation technology; versatile and widely used for method development [3]. | • Modes: Reversed-phase (RP-HPLC) is most common for semi-polar molecules. • Parameters: Optimization of mobile phase composition, pH, and column temperature is critical for resolving closely related compounds. | | Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation and stereochemical assignment; used to confirm identities of isolated isomers [4] [5]. | • Used off-line after purification (e.g., via prep-HPLC). • Proton (1H) NMR can distinguish between herbimycins and their dihydro-derivatives by analyzing olefinic proton signals [4]. |
The following workflow outlines a general method for separating and analyzing Herbimycin isomers, synthesizing information from the search results.
Purification and Cleanup [2]:
Here are solutions to some common experimental challenges:
| Problem / Question | Possible Cause & Solution |
|---|
| Poor peak shape or resolution. | • Cause: Column degradation, incompatible mobile phase pH, or matrix effects. • Solution: Condition or replace the column. Optimize mobile phase pH and gradient. Improve sample cleanup using SPE [7]. | | Low sensitivity or signal. | • Cause: Ion suppression from co-eluting matrix components [7]. • Solution: Improve sample extraction and purification. Use a stable isotope-labeled internal standard if available to correct for signal variation [7]. | | How to confirm an isolated compound is a this compound isomer? | • Correlation of LC retention time and MS/MS spectrum with an authentic standard is the first step. • Definitive confirmation requires off-line purification (e.g., prep-HPLC) followed by structural elucidation using NMR spectroscopy [4] [6]. | | How to distinguish between this compound and its dihydro-derivatives? | • LC-MS: Dihydro-derivatives will have a slightly higher molecular weight. • NMR: The most definitive method. 1H-NMR will show the loss of olefinic proton signals in the dihydro-derivatives [4]. |
A significant challenge in sensitive LC-MS/MS analysis is the matrix effect, where co-eluting compounds suppress or enhance the ionization of your analyte [7].
How to Diagnose and Fix It:
This compound is an ansamycin antibiotic isolated from Streptomyces species [1]. Its key characteristics that can influence experimental results are summarized in the table below.
| Property | Description & Impact on Variability |
|---|---|
| Source & Biosynthesis | Produced by Streptomyces hygroscopicus; complex structure assembled by a modular polyketide synthase (PKS) [2]. Biosynthetic pathways can produce natural analogs (e.g., Herbimycins B, C), leading to inherent heterogeneity in the initial fermentation product [2]. |
| Mechanism of Action | Primarily binds to Hsp90, disrupting its chaperone function and leading to the degradation of client proteins [1]. Also identified as a tyrosine kinase inhibitor (e.g., of v-Src and BCR-ABL) [3] [4]. Different lots may have varying potencies for these targets. |
| Chemical Structure | Molecular Formula: C₃₀H₄₂N₂O₉. The benzoquinone ansamycin structure is complex and can be susceptible to degradation [5]. |
| Solubility & Storage | Soluble in DMSO (e.g., 1 mg/mL). Stored as a solid at -20°C; in DMSO at -80°C for 6 months or -20°C for 1 month [5]. Stability is highly dependent on strict adherence to storage conditions. |
Here are specific challenges and steps you can take to address them.
| Issue Suspected | Recommended Troubleshooting Action |
|---|---|
| Loss of Potency | Implement a Bioactivity Check: Use a known biological system to verify efficacy. For example, pre-treat your system with a suspected lot and assess its ability to inhibit a known target, such as Hsp90 client protein degradation or v-Src kinase activity [1] [3]. |
| Decreased Solubility / Precipitation | Verify Solvent and Technique: Use fresh, high-quality DMSO. Gently warm the solution and use brief sonication to dissolve the compound completely. Avoid repeated freeze-thaw cycles of the stock solution [5]. |
| Inconsistent Biological Results | Standardize Handling: Adhere strictly to the recommended storage conditions. Aliquot the stock solution upon arrival to minimize freeze-thaw cycles. Record the specific lot number and date opened for every experiment. |
A reliable method to test a new lot is to replicate a well-cited experiment from the literature. The following protocol, based on the labeling of v-Src kinase, can serve as a functional assay [3].
Workflow for this compound Activity Verification
Key Steps:
To minimize variability in your experiments with this compound, please note the following:
The table below provides a structured overview of their properties to facilitate an objective comparison.
| Feature | Herbimycin A | Geldanamycin |
|---|---|---|
| Source | Streptomyces hygroscopicus AM 3672 [1] | Streptomyces hygroscopicus NRRL 3602 [1] |
| Molecular Formula | C₃₀H₄₂N₂O₉ [2] | Information not available in search results |
| Molecular Weight | 574.68 g/mol [2] | Information not available in search results |
| Core Structure | Benzoquinone ansamycin [1] [3] | Benzoquinone ansamycin [1] [4] |
| Key Structural Difference | 17-demethoxy-15-methoxy-11-O-methyl derivative of geldanamycin [5] [2] | Prototype molecule; lacks the specific methoxy substitutions of this compound [1] |
| Primary Mechanism of Action | Binds to the N-terminal ATP-binding site of Hsp90, inhibiting its chaperone function and leading to proteasomal degradation of client proteins [2] [3]. | Identical to this compound; binds the Hsp90 N-terminal domain, disrupting client protein stability [4] [3]. |
| Reported Client Proteins Affected | v-Src, Bcr-Abl, Raf-1, ErbB2 [2] | HER2, EGFR, Akt, HIF-1α [4] [6] |
| Reported Bioactivities | Reverts oncogenic transformation, inhibits angiogenesis [2], induces apoptosis in B-cell leukemias [7]. | Potent antiproliferative activity, induces apoptosis, synergizes with cytotoxic drugs [4] [7]. |
| Key Toxicity Concern | The reactive benzoquinone ring is associated with dose-limiting hepatotoxicity, a class-wide issue for these compounds [8] [3]. | Pronounced hepatotoxicity in animal models, leading to withdrawal from early clinical trials [4]. This is attributed to the quinone moiety [4]. |
| Clinical Development Status | Preclinical research; anti-tumor activity not robust enough to justify major clinical development [3]. | Served as a progenitor for clinical analogs. Its derivatives (e.g., 17-AAG, 17-DMAG) have undergone numerous clinical trials [4] [3]. |
The following points highlight key experimental findings and the methods used to obtain them, which can inform your own research protocols.
gdmM in the geldanamycin pathway halts the formation of the mature benzoquinone ring, leading to novel, potentially less-toxic intermediates like "KOS-1806" [1]. This method, known as mutasynthesis, is a powerful tool for generating structural diversity for testing [8].The diagram below illustrates the shared mechanism by which this compound and Geldanamycin exert their anticancer effects.
The table below compares the core characteristics and mechanisms of Herbimycin A and Genistein based on experimental findings.
| Feature | This compound | Genistein |
|---|---|---|
| Primary Mechanism | Binds covalently to sulfhydryl groups on kinases; irreversible inhibition [1]. | Competes with ATP for the kinase binding site; reversible inhibition [2]. |
| Inhibition Reversibility | Irreversible [1]. | Reversible [2]. |
| Specificity | Highly specific for a subclass of PTKs in T-cells; does not inhibit G-protein-coupled receptor signaling [3]. | Broad-spectrum; inhibits multiple kinases and non-kinase targets [3] [2]. |
| Effect on TCR Signaling | Specifically inhibits signal transduction [3]. | Partial, non-specific inhibition [3]. |
| Cytotoxicity | Not cytotoxic in studied models [3]. | Cytotoxic; inhibits protein synthesis [3]. |
The following table summarizes experimental outcomes from various studies, highlighting the distinct biological effects of each inhibitor.
| Experimental Context / Pathway | This compound Effect | Genistein Effect | Key Findings |
|---|---|---|---|
| TCR vs. Muscarinic Signaling [3] | Inhibits TCR, not muscarinic PLC activation. | Inhibits both TCR and muscarinic PLC activation. | This compound is specific to PTK-dependent pathways; Genistein's effects are non-specific. |
| v-src Kinase Activity [1] | Irreversibly inhibits activity; effect abrogated by sulfhydryl compounds. | Information not available in search results. | Confirms covalent, irreversible mechanism involving kinase sulfhydryl groups. |
| Cardiac Pacemaker (If) Current [2] | Used as a control; does not block Genistein's effect. | Directly blocks the If channel, independent of TK inhibition. | Genistein's block is not a reliable indicator of TK involvement in this pathway. |
| IL-1β-induced NF-κB [4] | Does not block NF-κB activation. | Does not block NF-κB activation. | Suggests TK pathway is not upstream of NF-κB in this context. |
| Alpha1A-Adrenoceptor Ca2+ Signaling [5] | Does not alter Ca2+ response. | Artificially quenches fura-2 dye fluorescence. | Genistein can directly interfere with Ca2+ indicators, complicating data interpretation. |
| HIV-1 Replication [6] | Information not available in search results. | Induces viral replication via G2 cell cycle arrest. | Genistein's effect is linked to cell cycle manipulation, not TK inhibition. |
To help you design and interpret experiments, the diagram below outlines a general workflow for comparing these inhibitors, incorporating key considerations from the research.
When planning your experiments, keep these critical points in mind:
This compound is an antibiotic known for its ability to reverse cell transformation caused by oncogenes related to the src family. [1] Its action is characterized by a relatively specific mechanism compared to broad-spectrum inhibitors.
The table below summarizes its key specificity characteristics:
| Feature | Description |
|---|---|
| Primary Target | Cytoplasmic protein tyrosine kinases [1] |
| Confirmed Targets | p60v-src, p210bcr-abl [1] |
| Selectivity | Inactivates cytoplasmic PTKs but does not inhibit the serine/threonine kinases cAMP-dependent kinase or protein kinase C [1]. |
| Mechanism of Action | Covalently conjugates with reactive sulfhydryl group(s) (SH groups) on the target kinase, leading to its inactivation [1]. |
| Cellular Effect | Reduces tyrosine kinase activity of oncogene products and reverses cell transformation [1]. |
The key study establishing this compound's specificity used the following methodology, which you can adapt for comparison experiments [1]:
The following diagram illustrates the selective inhibition mechanism of this compound, based on the described studies.
The experimental data confirming this compound's selectivity for cytoplasmic tyrosine kinases is from the early 1990s. [1] [2] Since then, the field of kinase inhibitors has advanced significantly. To build a contemporary comparison guide, you may need to consult more recent resources.
The table below summarizes the core differences between the natural product Herbimycin A and various synthetic Hsp90 inhibitors.
| Feature | This compound (First-Generation, Natural) | Synthetic Hsp90 Inhibitors (2nd/3rd Generation) |
|---|---|---|
| Origin & Chemical Class | Benzoquinoid ansamycin antibiotic [1] [2]. | Diverse synthetic chemotypes (e.g., purine, isoxazole, carbazole scaffolds) [3] [4] [5]. |
| Primary Molecular Target | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity [6] [2]. | Same as this compound; target the N-terminal ATP-binding domain [4]. |
| Key Limitations | - Contains a benzoquinone moiety linked to liver toxicity [3].
While this compound is no longer a clinical candidate, it remains a valuable tool in basic research for probing Hsp90 function.
Research using this compound often involves these foundational methodologies to confirm Hsp90 inhibition and its downstream effects:
The diagram below illustrates the core mechanism of Hsp90 inhibitors and the subsequent cellular response, which is consistent for both natural and synthetic ATP-competitive inhibitors.
To overcome the limitations of earlier inhibitors, the field is exploring novel strategies:
This compound was a pioneering tool that proved the therapeutic value of Hsp90 inhibition. However, its inherent toxicological and pharmacological profile prevented clinical success. Current research is dominated by synthetic inhibitors and novel targeting strategies designed to be more effective, safer, and suitable for use in combination regimens.
The table below summarizes key macrocyclic Hsp90 inhibitors, highlighting the transition from natural products like Herbimycin A to clinically evaluated derivatives.
| Inhibitor Name | Type / Relationship | Key Toxicity & Development Challenges | Clinical Trial Status (as per source) |
|---|---|---|---|
| This compound | Natural Product (Benzoquinone Ansamycin) | Primarily a research tool; precursor to clinical candidates [1]. | Not developed for clinical use [1]. |
| Geldanamycin (GA) | Natural Product; parent compound of this compound [1]. | Severe hepatotoxicity and poor solubility in aqueous media [1] [2]. | Clinical development halted due to toxicity [1]. |
| 17-AAG (Tanespimycin) | Semi-synthetic derivative of Geldanamycin [1] [2]. | Improved toxicity profile compared to GA; some derivatives have shown manageable toxicity in trials [1] [2]. | Reached clinical trials (Phase II/III) [1] [2]. |
| 17-DMAG (Alvespimycin) | Semi-synthetic, water-soluble derivative of Geldanamycin [1] [2]. | More soluble than 17-AAG; preclinical data shows anticancer, antiangiogenic, and anti-inflammatory effects [2]. | Reached clinical trials [2]. |
The lack of clinical data for this compound makes direct comparison impossible. However, research on its derivative, 17-DMAG, provides insight into the intended mechanism and experimental assessment methods for this drug class.
The following workflow outlines a standard experimental approach used in preclinical studies to evaluate the efficacy and mechanisms of Hsp90 inhibitors like 17-DMAG [2]:
Key Experimental Observations for 17-DMAG:
The search results clarify that while This compound was crucial for early research, it was not developed into a clinical drug candidate. The primary strategy has been to modify the core structure of natural products like Geldanamycin to create safer, more soluble analogs for human trials [1]. Therefore, direct clinical toxicity data for this compound itself does not exist in the public domain.
Both Herbimycin A and Geldanamycin are benzoquinone ansamycins that function by inhibiting the Hsp90 chaperone protein, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival [1] [2]. The following diagram illustrates the core mechanism through which these inhibitors affect the Hsp90 chaperone cycle.
A key challenge in comparing their binding is the time-dependent, tight-binding nature of this interaction. Apparent affinity (Kd) increases significantly with longer incubation times, as shown in studies on Geldanamycin [3]. A short incubation might show a Kd in the micromolar range (>1,000 nM), while after 24 hours, the Kd can be in the low nanomolar range (approx. 10 nM) [3]. This suggests that published affinity values are highly dependent on the experimental conditions used.
The table below summarizes the available experimental data for this compound and related compounds.
| Compound | Reported Binding Affinity / Potency | Experimental Context & Key Findings |
|---|---|---|
| This compound | Maintains Hsp90 binding affinity after structural modification (C18-deoxy, C15-phenylated analogues) [4]. | In vitro studies. The C18-oxygen is not essential for activity, and bulky lipophilic groups at C15 are tolerated [4]. |
| Geldanamycin | Kd(app)* = ~10 nM (after 24h incubation) [3]. IC₅₀ (cell proliferation): Low nanomolar range [3]. | Binds to the N-terminal domain of Hsp90. Slow, tight-binding inhibition kinetics are critical for cellular potency [3] [2]. | | Geldanamycin Analogs (e.g., 17-AAG, 17-DMAG) | Reduced hepatotoxicity compared to Geldanamycin, while maintaining anticancer activity [2] [5]. | Clinical development focused on these analogs to overcome the dose-limiting hepatotoxicity associated with the benzoquinone moiety of the parent compounds [2] [5]. |
The data in the table above is derived from several key experimental protocols:
While direct comparative affinity numbers are scarce, the evidence confirms that both this compound and Geldanamycin are potent Hsp90 inhibitors. The clinical translation of Geldanamycin's analogs highlights a crucial point: binding affinity is not the only determinant of a successful drug. Toxicity, driven by the reactive benzoquinone moiety, has been a major hurdle. Research indicates that structural modifications on the quinone ring of this compound can maintain binding while potentially altering its toxicity profile [4].